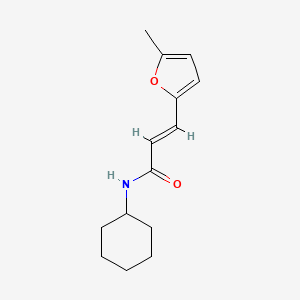
(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide, also known as CMFA, is a synthetic compound that has gained attention for its potential use in scientific research. CMFA belongs to the class of compounds known as furanocinnamides, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis in cancer cells. It has been shown to activate the caspase pathway, which leads to programmed cell death. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide in lab experiments is its high purity, which can be obtained by recrystallization. Moreover, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound is its relatively low yield, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide. One of the directions is to investigate its potential use in the treatment of cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its biological effects. Another direction is to investigate the potential use of this compound in the treatment of inflammatory diseases. Finally, the synthesis of this compound needs to be optimized to increase the yield and reduce the cost of production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been synthesized by the condensation of furfurylamine and cyclohexanone followed by a Michael addition reaction with cinnamaldehyde. The yield of the reaction is around 60%, and the purity of the product can be increased by recrystallization. The future directions for the research on this compound include investigating its potential use in the treatment of cancer and inflammatory diseases, elucidating its mechanism of action, and optimizing its synthesis.
Méthodes De Synthèse
The synthesis of (E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide involves the condensation of furfurylamine and cyclohexanone followed by a Michael addition reaction with cinnamaldehyde. The product is then subjected to hydrogenation to obtain this compound. The yield of the reaction is around 60%, and the purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to have antioxidant effects by scavenging free radicals.
Propriétés
IUPAC Name |
(E)-N-cyclohexyl-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWSAWVLXFLQZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)
![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
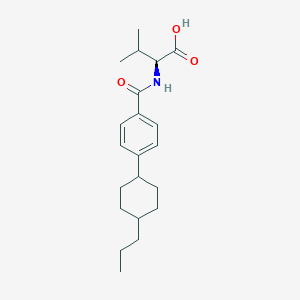
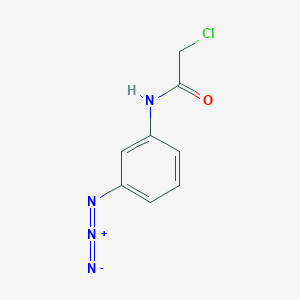

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
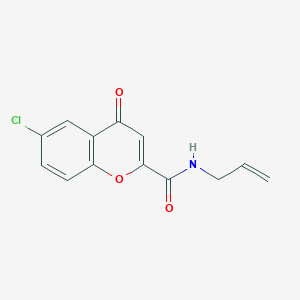
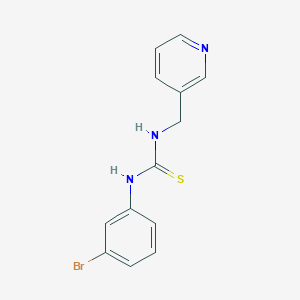
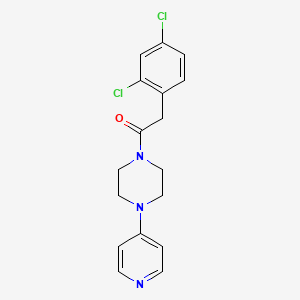
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
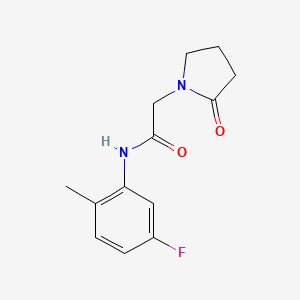
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)